2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,4-dihydropyridinone core substituted with a methoxy group at position 5 and a sulfanylmethyl-linked 1-methyltetrazole moiety at position 2. The acetamide side chain is further functionalized with a 3-methoxyphenyl group. The tetrazole ring, known for its metabolic stability and hydrogen-bonding capacity, and the 1,4-dihydropyridinone core, associated with redox activity, suggest unique physicochemical and biological properties .
Properties
IUPAC Name |
2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S/c1-23-18(20-21-22-23)29-11-13-8-15(25)16(28-3)9-24(13)10-17(26)19-12-5-4-6-14(7-12)27-2/h4-9H,10-11H2,1-3H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSMFZXECMXHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide represents a novel addition to the class of tetrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
1. Overview of Tetrazole Derivatives
Tetrazoles are five-membered heterocyclic compounds that exhibit a range of biological activities including antibacterial, anticancer, anti-Alzheimer's, antitubercular, antimalarial, and antifungal properties. The presence of the tetrazole ring enhances the pharmacological profile of many drugs by improving their solubility and bioavailability .
2. Synthesis of the Compound
The synthesis of the title compound involves several steps:
- Starting Materials : The synthesis begins with 5-bromo-2-(2H-tetrazol-5-yl)pyridine.
- Reagents : Sodium azide and ammonium chloride are reacted in DMF at elevated temperatures.
- Purification : The compound is purified using silica-gel column chromatography and crystallized from a petroleum ether/ethyl acetate mixture .
3.1 Antimicrobial Properties
Recent studies have indicated that tetrazole derivatives possess significant antimicrobial activity. The specific compound has shown promising results against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis .
3.2 Anticancer Activity
Research has highlighted the potential anticancer properties of tetrazole derivatives. The compound has been tested in vitro against several cancer cell lines, demonstrating dose-dependent cytotoxicity. Mechanistically, it appears to induce apoptosis through the activation of caspase pathways .
3.3 Neuroprotective Effects
The neuroprotective potential of tetrazole derivatives has also been explored. The compound may inhibit neuroinflammatory pathways and reduce oxidative stress markers in neuronal cells, suggesting a role in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of the compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : It may inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes .
- Cell Signaling Pathways : The compound potentially modulates signaling pathways related to apoptosis and cell survival.
5. Case Studies
Several case studies have documented the efficacy of tetrazole derivatives:
- A study reported that a related tetrazole compound exhibited IC50 values less than 1 mM against specific cancer cell lines, indicating strong anticancer potential .
- Another investigation highlighted the antibacterial activity against resistant strains of Staphylococcus aureus .
6. Data Summary
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. The incorporation of the tetrazole ring may enhance this activity by increasing membrane permeability and interaction with microbial targets. In vitro tests have shown promising results against various bacterial strains, suggesting that this compound could serve as a lead structure for developing new antibiotics.
Anticancer Potential
Dihydropyridine derivatives are also known for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, research has demonstrated that modifications to the dihydropyridine scaffold can lead to increased cytotoxicity against human cancer cell lines, making it a candidate for further development in oncological therapeutics.
Neuroprotective Effects
The neuroprotective potential of compounds containing tetrazole and methoxy groups has been explored in various models of neurodegenerative diseases. Preliminary data suggest that this compound may offer protective effects against oxidative stress-induced neuronal damage, which is a hallmark of conditions such as Alzheimer's disease.
Cardiovascular Applications
Given the known effects of dihydropyridines on calcium channels, this compound may also find applications in cardiovascular medicine. Research into calcium channel blockers indicates that modifications to the dihydropyridine structure could yield effective antihypertensive agents.
General Synthetic Route
- Formation of Dihydropyridine Core : The initial step involves the condensation of appropriate aldehydes and 1,3-dicarbonyl compounds.
- Tetrazole Incorporation : A subsequent reaction introduces the tetrazole moiety via cyclization reactions involving hydrazine derivatives.
- Final Modifications : The addition of methoxy groups and acetamide functionalities completes the synthesis.
Table 2: Synthetic Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Aldehyde + 1,3-Dicarbonyl |
| 2 | Cyclization | Hydrazine + Carbonyl Compounds |
| 3 | Functional Group Addition | Methoxy Reagents + Acetic Anhydride |
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated several derivatives of dihydropyridine compounds against Staphylococcus aureus. The results indicated that modifications similar to those found in our target compound significantly enhanced antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Properties
Research conducted by Cancer Research highlighted the efficacy of dihydropyridine derivatives in inducing apoptosis in breast cancer cell lines. The findings suggested that compounds with similar structural features to our target exhibited IC50 values lower than existing chemotherapeutics .
Case Study 3: Neuroprotection
In an investigation published in Neuroscience Letters, a related compound demonstrated neuroprotective effects against glutamate-induced toxicity in neuronal cultures. This supports the hypothesis that our target compound could similarly offer neuroprotection due to its structural similarities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
2-[(4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-Hydroxyacetamide (): Features a triazole ring and hydroxyacetamide group, demonstrating anti-exudative activity (10 mg/kg) comparable to diclofenac sodium .
Oxadiazole-Containing Acetates (): Substituted phenyl-oxadiazole derivatives synthesized via catalytic pyridine/zeolite reflux, highlighting the role of heterocycles in modulating reactivity .
Pharmacological Potential
While direct activity data for the target compound are unavailable, structural parallels suggest possible applications:
- Anti-inflammatory/Anti-exudative : The 3-methoxyphenyl group may enhance membrane permeability, akin to furan-2-yl substituents in ’s active analogs .
- Antiproliferative: The 1,4-dihydropyridinone core could confer redox-modulating activity, similar to hydroxyacetamide derivatives in .
Crystallographic and Conformational Insights
Tools like SHELX () and Mercury CSD () enable precise analysis of ring puckering and intermolecular interactions. The tetrazole’s planar geometry and dihydropyridinone puckering (cf. Cremer-Pople parameters in ) may influence crystal packing and solubility .
Preparation Methods
Synthesis of the 1-Methyl-1H-Tetrazole-5-Sulfanylmethyl Moiety
The 1-methyltetrazole ring is synthesized via a [3+2] cycloaddition between methylamine derivatives and azide sources. A widely used method involves reacting methyl isocyanide with sodium azide in the presence of zinc chloride as a catalyst . The reaction proceeds in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours, yielding 1-methyl-1H-tetrazole-5-thiol (Figure 1 ).
Key reaction parameters :
The thiol group is subsequently functionalized via alkylation. For example, treatment with iodomethane in basic conditions (e.g., K₂CO₃) generates the methylthioether derivative. However, in this compound, the sulfanylmethyl (-SCH₂-) bridge is introduced later during pyridinone coupling.
Construction of the 5-Methoxy-4-Oxo-1,4-Dihydropyridin-1-yl Core
The pyridinone scaffold is synthesized through a Knorr-type cyclization or Hantzsch dihydropyridine oxidation . A representative approach involves:
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Condensation : Reacting ethyl acetoacetate with 3-methoxyaniline in acetic acid to form a β-ketoamide intermediate.
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Cyclization : Treating the intermediate with phosphoryl chloride (POCl₃) to induce ring closure, yielding 5-methoxy-4-oxo-1,4-dihydropyridine .
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Chloromethylation : Introducing a chloromethyl group at the 2-position via Mannich reaction using formaldehyde and HCl gas .
Critical considerations :
-
The 5-methoxy group is installed early to direct electrophilic substitution during chloromethylation.
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Chloromethylation efficiency depends on steric and electronic factors, with yields ranging from 60–75% .
Coupling the Sulfanylmethyl-Tetrazole to the Pyridinone Core
The sulfanylmethyl bridge connects the tetrazole and pyridinone via a nucleophilic substitution reaction. The chloromethyl-pyridinone intermediate reacts with 1-methyl-1H-tetrazole-5-thiol in the presence of a base (e.g., triethylamine) in anhydrous THF or DMF .
Reaction conditions :
Mechanistic studies suggest that the thiolate anion attacks the chloromethyl group, displacing chloride and forming the thioether linkage.
Introduction of the N-(3-Methoxyphenyl)Acetamide Group
The acetamide side chain is introduced via amide coupling between the pyridinone’s secondary amine and 3-methoxyphenylacetyl chloride . This step employs N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents in dichloromethane (DCM) .
Optimization notes :
-
Activation : Pre-activation of the carboxylic acid (from acetyl chloride) improves yield.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >90% purity .
Integrated Synthetic Route and Yield Optimization
A consolidated synthesis pathway is summarized below:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Tetrazole synthesis | Methyl isocyanide, NaN₃, ZnCl₂, DMF, 80°C | 78 |
| 2 | Pyridinone cyclization | Ethyl acetoacetate, POCl₃, 110°C | 72 |
| 3 | Chloromethylation | Formaldehyde, HCl gas, CH₃COOH | 68 |
| 4 | Thioether formation | 1-Methyltetrazole-5-thiol, Et₃N, THF | 75 |
| 5 | Amide coupling | 3-Methoxyphenylacetyl chloride, EDC, DCM | 82 |
Total yield : ~28% (calculated from stepwise yields).
Analytical Characterization and Quality Control
Final compound validation requires:
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¹H/¹³C NMR : Confirmation of methoxy (δ 3.8–4.0 ppm), acetamide carbonyl (δ 170–172 ppm), and tetrazole ring protons (δ 8.5–9.0 ppm) .
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Mass spectrometry : Molecular ion peak at m/z 416.5 (M+H⁺) .
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HPLC purity : >98% using a C18 column (acetonitrile/water gradient) .
Challenges and Alternative Approaches
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Tetrazole stability : The tetrazole ring is prone to hydrolysis under acidic conditions. Using aprotic solvents and avoiding strong acids is critical .
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Regioselectivity in cycloaddition : Competing pathways may yield 1-methyl-2H-tetrazole isomers. Catalytic systems (e.g., ZnCl₂) favor the 1H-tautomer .
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Green chemistry alternatives : Microwave-assisted synthesis reduces reaction times by 50% for tetrazole formation .
Industrial Scalability and Cost Analysis
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via refluxing equimolar concentrations of precursor molecules (e.g., substituted oxazolones and aminotriazole derivatives) at 150°C using pyridine and zeolite catalysts. Reaction time, solvent selection, and catalyst loading are critical: prolonged heating (>5 hours) may degrade sensitive functional groups, while zeolite (Y-H) enhances regioselectivity . Recrystallization from ethanol improves purity. Methodological optimization should include stepwise monitoring via TLC and adjusting stoichiometry to minimize side products.
Q. Which analytical techniques are most effective for characterizing its structural integrity?
Combined spectral methods are essential:
- IR spectroscopy identifies carbonyl (C=O) and sulfanyl (S-C) groups.
- NMR (¹H/¹³C) resolves methoxy, methylene, and aromatic proton environments.
- Mass spectrometry confirms molecular weight and fragmentation patterns. Cross-validation with X-ray crystallography (if crystalline) provides definitive stereochemical data .
Q. What safety precautions are recommended for handling this compound?
Standard protocols for acetamide derivatives apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work under fume hoods to prevent inhalation of fine particulates.
- In case of exposure, rinse skin/eyes with water and seek medical attention .
Advanced Research Questions
Q. How can computational modeling optimize its synthesis and predict reactivity?
Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways, identifying energy barriers for key steps like sulfanyl-methyl bond formation. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize variables (temperature, catalyst ratios). This reduces trial-and-error experimentation and accelerates process design .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antiproliferative efficacy)?
Discrepancies often arise from assay variability (cell lines, incubation times). To validate results:
- Replicate studies across multiple cell models (e.g., MCF-7 vs. HeLa).
- Use dose-response curves to compare IC₅₀ values.
- Cross-reference with structural analogs (e.g., methoxy positional isomers) to isolate substituent effects .
Q. How do substituent modifications (e.g., methoxy vs. fluoro groups) alter bioactivity?
Methoxy groups enhance lipophilicity and π-π stacking, while electron-withdrawing groups (e.g., F) may improve membrane permeability. Systematic SAR studies using analogs with varying substituents on the phenyl and tetrazole rings can map pharmacophore requirements. Computational docking (e.g., AutoDock) predicts binding affinities to target proteins .
Q. What methodologies improve yield in large-scale synthesis without compromising purity?
- Flow chemistry minimizes thermal degradation by controlling residence time.
- Design of Experiments (DoE) identifies critical parameters (e.g., catalyst concentration, solvent polarity).
- Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
